4-Chloro-5-iodo-2-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 268.48 g/mol. It is classified as an aromatic amine due to the presence of an amino group attached to a benzene ring. This compound features three significant substituents: a chlorine atom, an iodine atom, and a nitro group, which influence its chemical behavior and reactivity.
This compound can be synthesized through various methods involving halogenation and nitration of aniline derivatives. The synthesis often employs starting materials such as 4-chloroaniline and iodine sources, along with nitrating agents.
4-Chloro-5-iodo-2-nitroaniline is classified under the following categories:
The synthesis of 4-Chloro-5-iodo-2-nitroaniline typically involves two main steps: halogenation and nitration.
The structure of 4-Chloro-5-iodo-2-nitroaniline can be represented with the following details:
C1=C(C(=CC(=C1Cl)I)N)NThe compound features:
The presence of chlorine and iodine contributes to its unique reactivity profile.
4-Chloro-5-iodo-2-nitroaniline is involved in various chemical reactions:
The mechanism by which 4-Chloro-5-iodo-2-nitroaniline exerts its effects largely depends on its application in biological systems:
The compound's reactivity is influenced by its substituents, making it useful for various synthetic applications.
4-Chloro-5-iodo-2-nitroaniline has several scientific uses:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7